Cxcl-cxcr1/2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cxcl-cxcr1/2-IN-1 is an orally active and potent inhibitor of the ELR+CXCL-CXCR1/2 pathway. This compound exhibits significant anticancer and anti-angiogenic activities and is utilized in the study of cardiovascular diseases and cancer .
準備方法
The preparation of Cxcl-cxcr1/2-IN-1 involves several steps. The synthetic route typically includes the following steps:
Dissolution: Dissolve the main solution in dimethyl sulfoxide (DMSO).
Mixing: Add polyethylene glycol 300 (PEG300) and mix well until the solution is clear.
Addition: Add Tween 80 and mix well until the solution is clear.
Final Mixing: Add distilled water (ddH2O) and mix well until the solution is clear.
For industrial production, the compound is prepared in large batches following similar steps but scaled up to meet industrial demands. The storage method and period for the stock solution are crucial to maintain the compound’s stability. It is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month .
化学反応の分析
Cxcl-cxcr1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Cxcl-cxcr1/2-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the ELR+CXCL-CXCR1/2 pathway and its inhibition.
作用機序
Cxcl-cxcr1/2-IN-1 exerts its effects by inhibiting the ELR+CXCL-CXCR1/2 pathway. The compound binds to the CXCR1 and CXCR2 receptors, leading to the inhibition of adenylyl cyclase and the activation of various enzymes, including phospholipase D, phospholipase Cβ, phosphoinositide 3-kinase, and Ras . This inhibition results in decreased neutrophil activation and reduced proliferation of cancer cells .
類似化合物との比較
Cxcl-cxcr1/2-IN-1 is unique in its potent inhibition of the ELR+CXCL-CXCR1/2 pathway. Similar compounds include:
Delmetacin (Demethacin): A non-steroidal anti-inflammatory compound with inhibitory effects on the CXC chemokine receptor CXCR1.
This compound stands out due to its dual anticancer and anti-angiogenic activities, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C14H8Cl2N4O3S |
---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
1-(3,5-dichlorophenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C14H8Cl2N4O3S/c15-7-3-8(16)5-9(4-7)17-13(21)19-14-18-11-2-1-10(20(22)23)6-12(11)24-14/h1-6H,(H2,17,18,19,21) |
InChIキー |
FCQTYYYNDNQUIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。